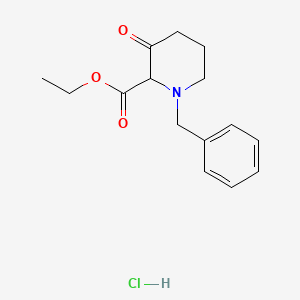

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

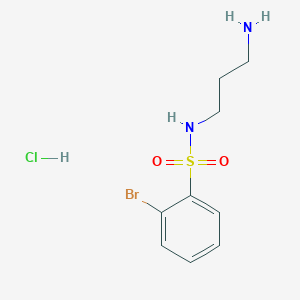

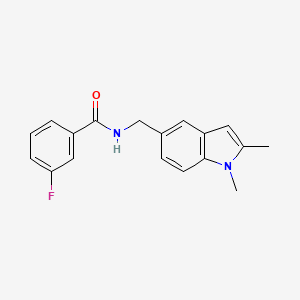

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253639-45-9 . It has a molecular weight of 297.78 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride has been used in the creation of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .Molecular Structure Analysis

The IUPAC name for this compound is ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride are not mentioned in the search results, it has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 297.78 . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of 3-Azabicyclo Derivatives : Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride is used in the synthesis of 3-azabicyclo derivatives, demonstrating its utility in creating structurally complex molecules. This includes the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, providing insights into the stereochemistry of these reactions and their potential applications (Vafina et al., 2003).

Preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate : Starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, the title compound was prepared through a nine-step reaction. This research highlights the compound's potential use in creating complex molecular structures useful in various chemical applications (Wang et al., 2008).

Asymmetric Synthesis for Protein Kinase Inhibitor : The compound has been used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor. This underscores its relevance in pharmaceutical synthesis (Hao et al., 2011).

Synthesis of Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates : This research demonstrates the compound's use in synthesizing new dyes with potential applications in liquid crystal displays, indicating its versatility in material science and electronics (Bojinov & Grabchev, 2003).

Study of Amide Formation Mechanism : Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride contributes to understanding the mechanism of amide formation, crucial in bioconjugation and synthetic chemistry (Nakajima & Ikada, 1995).

Inhibitor of Aldose Reductase : As a specific inhibitor of aldose reductase, it shows potential for therapeutic applications, particularly in treating diabetic complications (Mylari et al., 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is an organic compound It has been used as a building block for the syntheses of receptor agonists and antagonists .

Mode of Action

As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may interact with specific receptors, influencing their activity.

Biochemical Pathways

Given its use in the synthesis of receptor agonists and antagonists , it can be inferred that it may influence pathways associated with these receptors.

Result of Action

As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may have a role in modulating receptor activity, which could have various downstream effects depending on the specific receptor and cell type.

Action Environment

It is generally recommended that the compound be stored in an inert atmosphere at room temperature , suggesting that factors such as oxygen exposure and temperature may affect its stability.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUAJBVOJCNZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)

![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)

![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)